molecular formula C14H16N4O3 B5596383 N'-(2,4-dimethoxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide

N'-(2,4-dimethoxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide

Cat. No. B5596383
M. Wt: 288.30 g/mol
InChI Key: RAPSZAYHJCNHGW-OQLLNIDSSA-N
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Description

Synthesis Analysis

The synthesis of N'-(2,4-dimethoxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide involves multiple steps, including the formation of the pyrazole ring, incorporation of the dimethoxybenzylidene moiety, and subsequent carbohydrazide formation. Detailed synthesis procedures involve characterizations such as FT-IR, NMR (1H & 13C), and ESI-MS spectroscopic methods, ensuring the correct structure and purity of the compound (Karrouchi et al., 2021).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated using X-ray crystallography, demonstrating the (E)-configuration of the hydrazonoic group. Computational studies further optimize the structure in various phases, highlighting its dipole moment changes and stability in solution. This detailed structural analysis is crucial for understanding the compound's reactivity and potential biological interactions (Karrouchi et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving N'-(2,4-dimethoxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide are guided by its functional groups. The hydrazonoic group's (E)-configuration suggests specific reactivity patterns, such as nucleophilic attacks at certain sites and potential for forming hydrogen bonds. Moreover, theoretical and experimental studies reveal the molecule's stability and low reactivity in both gas and solution phases, indicating its robustness under various conditions (Karrouchi et al., 2021).

Physical Properties Analysis

The physical properties, such as solubility and dipole moment, have been studied through both experimental and computational methods. These properties are essential for determining the compound's behavior in biological systems and its potential as a pharmacological agent. The increase in dipole moment from gas phase to solution suggests enhanced solubility in polar solvents, which is critical for drug formulation and delivery (Karrouchi et al., 2021).

Chemical Properties Analysis

The chemical stability and reactivity of N'-(2,4-dimethoxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide are influenced by its structural features. NBO analysis, MEP surfaces, and frontier orbital studies contribute to understanding its reactivity. These insights are crucial for predicting reactions with biological targets and for designing derivatives with optimized properties (Karrouchi et al., 2021).

Scientific Research Applications

Synthesis and Characterization

Compounds similar to N'-(2,4-dimethoxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide have been synthesized and characterized to understand their structural and electronic properties. For example, (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide was synthesized and analyzed using spectroscopic methods and molecular docking to explore its potential as an anti-diabetic agent (Karrouchi et al., 2021). Similarly, compounds with structural motifs of pyrazole and hydrazone have been investigated for their antioxidant and antitumor activities, indicating their significance in the development of potential therapeutic agents (El Sadek et al., 2014).

Biological Activities

The structural analogs of N'-(2,4-dimethoxybenzylidene)-1-methyl-1H-pyrazole-3-carbohydrazide have shown various biological activities. For instance, Schiff bases containing pyrazole rings have demonstrated significant antioxidant and α-glucosidase inhibitory potentials, suggesting their utility in managing oxidative stress and diabetes (Pillai et al., 2019). Additionally, some pyrazole derivatives have been evaluated for their free-radical scavenging capacity and antioxidant activity, highlighting the potential of these compounds in therapeutic applications related to oxidative damage (Karrouchi et al., 2019).

properties

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-18-7-6-12(17-18)14(19)16-15-9-10-4-5-11(20-2)8-13(10)21-3/h4-9H,1-3H3,(H,16,19)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPSZAYHJCNHGW-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NN=CC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC(=N1)C(=O)N/N=C/C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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